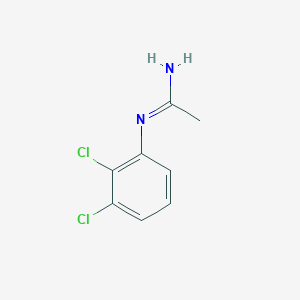
1-(2,3-Difluoro-4-iodophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,3-Difluoro-4-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H5F2IO. It has a molecular weight of 282.03 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H5F2IO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 . This indicates the compound consists of a two-ring structure with iodine and fluorine substituents. For a detailed structural analysis, please refer to a molecular modeling software or database. Physical And Chemical Properties Analysis
“this compound” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the web search results.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
One area of application for compounds with difluoro and iodo substituents on an aromatic ring involves the synthesis of advanced polymers. For example, Kricheldorf et al. (2005) demonstrated the use of difluorobenzonitriles in the synthesis of multicyclic poly(benzonitrile ether)s. These polymers were produced via polycondensation, resulting in tree-shaped and cyclic polyethers with high solubility and unique properties, hinting at the potential of halogenated and fluorinated compounds in creating novel polymeric materials with specific structural and functional characteristics (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).
Antifungal Agents
In the realm of pharmaceuticals, difluorinated compounds have been investigated for their bioactivity. Eto, Kaneko, and Sakamoto (2000) designed and synthesized new 1,2,4-triazoles featuring a difluoro(heteroaryl)methyl moiety. These compounds, derived from reactions involving difluoro(heteroaryl)ethanones, exhibited significant antifungal activities against yeasts and filamentous fungi, showcasing the potential of difluoro compounds as bioactive agents (Eto, Kaneko, & Sakamoto, 2000).
Organic Synthesis and Functionalization
Halnor et al. (2006) explored the condensation reactions of various nucleophiles with 3-formylchromone, demonstrating the synthetic versatility of compounds with difluoro groups in creating a wide range of heterocyclic compounds. This research suggests the utility of difluorinated phenyl ethanones in synthesizing complex organic molecules, which could be applicable to the development of pharmaceuticals, agrochemicals, and organic materials (Halnor, Dalvi, Joshi, Gill, & Karale, 2006).
Chemical Characterization and Analysis
In forensic and analytical chemistry, the identification and characterization of novel compounds are crucial. A study by Bijlsma et al. (2015) on a novel cathinone derivative demonstrates the comprehensive analytical approaches needed to elucidate the structure of new chemical entities. While this study does not directly involve 1-(2,3-Difluoro-4-iodophenyl)ethanone, it underscores the importance of advanced analytical techniques in characterizing and understanding the properties of halogenated and fluorinated organic compounds (Bijlsma, Miserez, Ibáñez, Vicent, Guillamón, Ramsey, & Hernández, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,3-difluoro-4-iodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGYSIHHHPGULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)I)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)








